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Introduction
Newborn screening (NBS) for inborn errors of metabolism is a critical public health initiative

aimed at the early identification and treatment of affected infants to prevent severe morbidity,

mortality, and developmental disabilities. Among the conditions screened for are disorders of

fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency

and trifunctional protein (TFP) deficiency.[1][2] A key biomarker for the detection of these

conditions is 3-hydroxypalmitoylcarnitine (C16-OH), a long-chain acylcarnitine that

accumulates in affected individuals.[3][4] This technical guide provides an in-depth overview of

the role of C16-OH in newborn screening, including the underlying biochemical pathways,

analytical methodologies for its detection, and the interpretation of screening results.

LCHAD and TFP deficiencies are autosomal recessive genetic disorders that impair the

mitochondrial beta-oxidation of long-chain fatty acids.[1][5] This process is crucial for energy

production, particularly during periods of fasting or metabolic stress.[6] The mitochondrial

trifunctional protein is a multi-enzyme complex that catalyzes the final three steps of long-chain

fatty acid beta-oxidation. LCHAD deficiency is caused by mutations in the HADHA gene,

leading to an isolated deficiency of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme.
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[1][7] TFP deficiency, resulting from mutations in either the HADHA or HADHB gene, involves

the deficiency of all three enzymatic activities of the protein complex.[1][8]

The inability to properly metabolize long-chain fatty acids leads to their accumulation and the

formation of toxic metabolites, including 3-hydroxypalmitoylcarnitine.[9] Clinically, affected

infants can present with a range of symptoms including poor feeding, lethargy, hypotonia,

hypoglycemia, cardiomyopathy, and sudden infant death.[2][10] Early detection through

newborn screening and prompt initiation of treatment, which primarily involves dietary

management to avoid fasting and restrict long-chain fatty acids, can significantly improve the

prognosis for affected individuals.[6][11]

Biochemical Pathway of Long-Chain Fatty Acid β-
Oxidation
The mitochondrial β-oxidation of long-chain fatty acids is a cyclical process that sequentially

shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH2,

and NADH.[12][13] The final three steps for long-chain fatty acids are catalyzed by the

mitochondrial trifunctional protein (TFP).

Figure 1: Mitochondrial Long-Chain Fatty Acid β-Oxidation Pathway

In LCHAD deficiency, the dehydrogenation of 3-hydroxyacyl-CoA is impaired.[14] In TFP

deficiency, this step, along with the preceding hydration and subsequent thiolysis steps, are all

affected.[8] This blockage leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, which

are then transesterified to carnitine, resulting in elevated levels of 3-hydroxyacylcarnitines,

including 3-hydroxypalmitoylcarnitine (C16-OH), in blood and other tissues.[15]

Quantitative Data for 3-Hydroxypalmitoylcarnitine
(C16-OH) in Newborn Screening
The concentration of C16-OH in dried blood spots (DBS) is the primary marker for LCHAD and

TFP deficiencies in newborn screening programs. Cutoff values for C16-OH can vary between

different screening laboratories due to variations in methodology and population.
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Parameter Value (μmol/L) Reference

Normal Range < 0.10 [4]

Abnormal (Borderline) ≥ 0.10 to < 0.19 [4]

Critical (High Risk) ≥ 0.19 [4]

Cutoff Range in Various

Studies
>0.04 to >0.20 [1]

Example Cutoff 1 > 0.08

Example Cutoff 2 < 0.05 [16]

Test Accuracy:

The positive predictive value (PPV) for C16-OH in newborn screening for LCHAD and TFP

deficiencies has been reported to be highly variable, ranging from 0% to 100% in different

studies.[1] This variability can be influenced by the specific cutoff values used and the

incidence of the disorders in the screened population. False-positive results can occur,

particularly in premature infants or those in neonatal intensive care units.[1] To improve the

specificity of screening, many programs utilize secondary markers and analyte ratios.

Secondary Markers and Ratios Purpose

C16-OH / Palmitoylcarnitine (C16)
Helps to differentiate true positives from other

causes of elevated C16-OH.

3-Hydroxyoleoylcarnitine (C18:1-OH)

Another long-chain hydroxyacylcarnitine that is

often elevated in LCHAD and TFP deficiencies.

[5]

3-Hydroxystearoylcarnitine (C18-OH) Also frequently elevated in these disorders.[1]

Experimental Protocols
The analysis of 3-hydroxypalmitoylcarnitine in dried blood spots is predominantly performed

using flow injection analysis-tandem mass spectrometry (FIA-MS/MS).
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Sample Preparation
Dried Blood Spot Punching: A 3.2 mm disc is punched from the dried blood spot on the

newborn screening card and placed into a well of a 96-well microtiter plate.[17]

Extraction: The acylcarnitines are extracted from the blood spot by adding a solution of

methanol containing isotopically labeled internal standards.[17] The plate is then agitated for

a period of time to ensure complete extraction.

Derivatization (Optional but common): The extracted acylcarnitines are often converted to

their butyl esters by adding butanolic-HCl and heating.[17] This derivatization step can

improve the ionization efficiency and analytical sensitivity.

Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and

the residue is reconstituted in a solvent mixture suitable for injection into the mass

spectrometer.[17]

Tandem Mass Spectrometry (MS/MS) Analysis
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

Scan Mode: A precursor ion scan for m/z 85 is the most common method for the detection of

acylcarnitines.[2][10] All acylcarnitines produce a characteristic fragment ion at m/z 85 upon

collision-induced dissociation. By scanning for all parent ions that produce this fragment, a

profile of the acylcarnitines in the sample can be generated.

Quantification: The concentration of C16-OH is determined by comparing the ion intensity of

the analyte to that of a corresponding isotopically labeled internal standard.[17]
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Figure 2: Experimental Workflow for C16-OH Analysis
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Newborn Screening and Diagnostic Logic
The overall process of newborn screening for LCHAD and TFP deficiencies involves several

stages, from the initial screen to confirmatory testing and diagnosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Newborn screening and changing face of inborn errors of metabolism in the United States
- PMC [pmc.ncbi.nlm.nih.gov]

4. Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and
Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried
Blood Spots—A Systematic Review of Test Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

5. upmc.com [upmc.com]

6. dshs.texas.gov [dshs.texas.gov]

7. Newborn Metabolic Screening - Stanford Medicine Children's Health
[stanfordchildrens.org]

8. msacl.org [msacl.org]

9. documents.thermofisher.com [documents.thermofisher.com]

10. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal
period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

11. familiasga.com [familiasga.com]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. High resolution mass spectrometry newborn screening applications for quantitative
analysis of amino acids and acylcarnitines from dried blood spots - PMC
[pmc.ncbi.nlm.nih.gov]

15. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS
Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

16. Fatal pitfalls in newborn screening for mitochondrial trifunctional protein (MTP)/long-
chain 3-Hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b569107?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Acylcarnitines-assay-represantative-precursor-ion-scan-m-z-85-profile-1-Free_fig4_333450041
https://www.researchgate.net/figure/MS-MS-functions-used-in-newborn-screening-NBS-Top-panel-precursor-ion-scan-of-m-z-of_fig7_278690010
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8017228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8017228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8017228/
https://www.upmc.com/services/womens-health/services/tests-procedures/newborn/metabolic
https://www.dshs.texas.gov/sites/default/files/newborn/pdf/ActLchadTfp.pdf
https://www.stanfordchildrens.org/en/topic/default?id=newborn-metabolic-screening-160-57
https://www.stanfordchildrens.org/en/topic/default?id=newborn-metabolic-screening-160-57
https://www.msacl.org/presenter_posters/2019_EU_20a_steve.bruce_40977_poster.pdf
https://documents.thermofisher.com/TFS-Assets/CMD/Technical-Notes/tn-73398-dried-blood-spots-research-tn73398-en.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3854303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3854303/
https://www.familiasga.com/wp-content/uploads/2019/06/Comparison-of-amino-acids-and-acylcarnitines-assay-methods-used-in-newborn-screening-assays-by-tandem-mass-spectrometry.pdf
https://www.researchgate.net/publication/230588404_A_quantitative_method_for_acylcarnitines_and_amino_acids_using_high_resolution_chromatography_and_tandem_mass_spectrometry_in_newborn_screening_dried_blood_spot_analysis
https://www.researchgate.net/figure/Acylcarnitine-profile-using-an-LC-MS-MS-method-A-Control-B-Patient-Peaks-represent_fig2_327920258
https://pmc.ncbi.nlm.nih.gov/articles/PMC10046147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10046147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10046147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5009370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5009370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053800/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. agilent.com [agilent.com]

To cite this document: BenchChem. [3-Hydroxypalmitoylcarnitine in newborn screening for
metabolic diseases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569107#3-hydroxypalmitoylcarnitine-in-newborn-
screening-for-metabolic-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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